molecular formula C16H17F2N3O B2598401 N-(1-Cyano-1-cyclopropylethyl)-2-(5,6-difluoro-2,3-dihydroindol-1-yl)acetamide CAS No. 2220204-31-7

N-(1-Cyano-1-cyclopropylethyl)-2-(5,6-difluoro-2,3-dihydroindol-1-yl)acetamide

カタログ番号 B2598401
CAS番号: 2220204-31-7
分子量: 305.329
InChIキー: URUWXTPPGHGDLS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(1-Cyano-1-cyclopropylethyl)-2-(5,6-difluoro-2,3-dihydroindol-1-yl)acetamide, also known as CPI-169, is a small molecule inhibitor that targets the bromodomain and extra-terminal (BET) family of proteins. BET proteins are known to play a critical role in the regulation of gene expression, and their dysregulation has been implicated in various diseases, including cancer and inflammatory disorders. CPI-169 has shown promising results in preclinical studies as a potential therapeutic agent for these diseases.

作用機序

N-(1-Cyano-1-cyclopropylethyl)-2-(5,6-difluoro-2,3-dihydroindol-1-yl)acetamide targets the bromodomain of BET proteins, which is responsible for recognizing and binding to acetylated lysine residues on histones. By inhibiting this interaction, N-(1-Cyano-1-cyclopropylethyl)-2-(5,6-difluoro-2,3-dihydroindol-1-yl)acetamide disrupts the recruitment of BET proteins to chromatin, leading to decreased gene expression of target genes.
Biochemical and Physiological Effects:
N-(1-Cyano-1-cyclopropylethyl)-2-(5,6-difluoro-2,3-dihydroindol-1-yl)acetamide has been shown to have a selective inhibitory effect on BET proteins, with minimal off-target effects. In preclinical studies, N-(1-Cyano-1-cyclopropylethyl)-2-(5,6-difluoro-2,3-dihydroindol-1-yl)acetamide has been shown to lead to decreased expression of oncogenes and pro-inflammatory cytokines, as well as increased expression of tumor suppressor genes. N-(1-Cyano-1-cyclopropylethyl)-2-(5,6-difluoro-2,3-dihydroindol-1-yl)acetamide has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.

実験室実験の利点と制限

One advantage of N-(1-Cyano-1-cyclopropylethyl)-2-(5,6-difluoro-2,3-dihydroindol-1-yl)acetamide is its selectivity for BET proteins, which allows for more targeted inhibition of gene expression compared to other broad-spectrum inhibitors. However, one limitation is its potency, which may require higher concentrations to achieve the desired effect. Additionally, the potential for off-target effects in vivo requires careful consideration in experimental design.

将来の方向性

For research on N-(1-Cyano-1-cyclopropylethyl)-2-(5,6-difluoro-2,3-dihydroindol-1-yl)acetamide include exploring its potential as a therapeutic agent in various disease models, as well as investigating its mechanism of action in greater detail. Additionally, the development of more potent and selective BET inhibitors may lead to improved therapeutic outcomes.

合成法

The synthesis of N-(1-Cyano-1-cyclopropylethyl)-2-(5,6-difluoro-2,3-dihydroindol-1-yl)acetamide involves a multi-step process that starts with the reaction of 2,3-dihydroindole with ethyl cyanoacetate to form 2-(1-cyano-1-cyclopropylethyl)-3,4-dihydro-2H-indol-2-one. This intermediate is then reacted with 5,6-difluoro-1H-indole-2-carboxylic acid to form N-(1-Cyano-1-cyclopropylethyl)-2-(5,6-difluoro-2,3-dihydroindol-1-yl)acetamide.

科学的研究の応用

N-(1-Cyano-1-cyclopropylethyl)-2-(5,6-difluoro-2,3-dihydroindol-1-yl)acetamide has been extensively studied in preclinical models of cancer and inflammatory disorders. In cancer, BET proteins have been shown to play a critical role in the regulation of oncogene expression, and their inhibition by N-(1-Cyano-1-cyclopropylethyl)-2-(5,6-difluoro-2,3-dihydroindol-1-yl)acetamide has been shown to lead to decreased tumor growth and increased survival in various cancer models. In inflammatory disorders, BET proteins have been shown to regulate the expression of pro-inflammatory cytokines, and their inhibition by N-(1-Cyano-1-cyclopropylethyl)-2-(5,6-difluoro-2,3-dihydroindol-1-yl)acetamide has been shown to lead to decreased inflammation and improved disease outcomes.

特性

IUPAC Name

N-(1-cyano-1-cyclopropylethyl)-2-(5,6-difluoro-2,3-dihydroindol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F2N3O/c1-16(9-19,11-2-3-11)20-15(22)8-21-5-4-10-6-12(17)13(18)7-14(10)21/h6-7,11H,2-5,8H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URUWXTPPGHGDLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)(C1CC1)NC(=O)CN2CCC3=CC(=C(C=C32)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。